N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide
Description
This compound features a hybrid structure integrating a chromene-2-carboxamide core with a pyrazole-thiazol-4-ethoxyphenyl substituent. The pyrazole ring, substituted with a methyl group, likely influences steric and conformational stability.
Properties
IUPAC Name |
N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4S/c1-3-32-17-10-8-16(9-11-17)19-14-34-25(26-19)29-23(12-15(2)28-29)27-24(31)22-13-20(30)18-6-4-5-7-21(18)33-22/h4-14H,3H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXXOFVMUAGGSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom, which could be key to its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
A study on similar thiazole derivatives has shown that they presented satisfactory drug-like characteristics and adme properties.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects.
Action Environment
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may suggest that the compound’s action, efficacy, and stability could be influenced by the solvent environment.
Biological Activity
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a combination of several functional groups, including:
- Thiazole Ring : Known for its role in various pharmacological activities.
- Pyrazole Ring : Often associated with anti-inflammatory and anticancer properties.
- Chromene Moiety : Exhibits significant biological activity, particularly in cancer research.
The molecular formula is with a molecular weight of approximately 396.46 g/mol.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit notable anticancer properties. For instance:
- Mechanism of Action :
- Case Studies :
Anti-inflammatory Properties
The compound has been investigated for its potential as an anti-inflammatory agent:
-
Inhibition of Cyclooxygenase (COX) Enzymes :
- Similar compounds have been reported to inhibit COX enzymes, leading to reduced production of inflammatory mediators like prostaglandins.
-
Research Findings :
- Studies have indicated that derivatives of this compound can significantly lower inflammation markers in vitro and in vivo models.
Pharmacological Applications
Given its diverse biological activities, this compound is being explored for several therapeutic applications:
-
Cancer Therapy :
- As a lead compound for developing novel anticancer drugs targeting specific pathways involved in tumorigenesis.
-
Anti-inflammatory Treatments :
- Potential use in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide exhibit potential anticancer properties. Studies have shown that derivatives of this compound can inhibit specific cancer pathways, making them candidates for further development as anticancer agents.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Similar thiazole and pyrazole derivatives have demonstrated the ability to inhibit inflammatory mediators, suggesting that this compound may also play a role in reducing inflammation in various biological systems.
Synthetic Methodologies
The synthesis of this compound typically involves several key reactions:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of Thiazole Ring | 4-Ethoxyphenyl isothiocyanate + α-haloketones |
| 2 | Formation of Pyrazole Ring | Hydrazine derivatives + β-diketones |
| 3 | Coupling Reaction | Chromene derivatives + Carboxylic acids |
The reaction conditions often require careful control of temperature, solvent choice (commonly ethanol or dimethylformamide), and catalysts (such as sodium hydroxide or acetic acid) to optimize yields and purity.
Biological Mechanisms
Molecular docking studies have been utilized to elucidate the binding affinities of this compound with various biological targets. These studies suggest that the compound may interact with enzymes or receptors involved in cancer and inflammatory pathways, providing insights into its potential therapeutic mechanisms .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
Study 1: Anticancer Evaluation
A recent study evaluated a series of thiazole-pyrazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading researchers to conclude that these compounds warrant further investigation as potential anticancer agents .
Study 2: Anti-inflammatory Activity
Another research effort focused on assessing the anti-inflammatory properties of related compounds. The findings demonstrated that these compounds could effectively inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The synthesis and properties of pyrazole-carboxamide derivatives (e.g., compounds 3a–3p in ) provide a basis for comparison. Below is a detailed analysis of structural and physicochemical differences:
Structural Modifications
- Core Scaffold: Target Compound: Chromene-2-carboxamide fused to a pyrazole-thiazole-ethoxyphenyl system. Analogues (3a–3p): Simpler pyrazole-4-carboxamide scaffolds with chloro, cyano, and aryl substituents .
- Key Substituents: The ethoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., chloro, cyano) in analogues. Ethoxy may enhance solubility in nonpolar media compared to halogens.
Physicochemical Properties
Spectroscopic Data
¹H-NMR :
MS (ESI) :
Electronic and Reactivity Profiles
- Electron Density: The ethoxyphenyl group (electron-donating) in the target compound may increase electron density at the pyrazole ring versus chloro/cyano substituents in analogues, altering reactivity in electrophilic substitutions.
- Hydrogen Bonding : Thiazole and chromene carbonyl groups in the target compound could enhance binding affinity compared to simpler pyrazole-carboxamides.
Research Implications and Limitations
- Gaps: No direct biological or computational data (e.g., docking, Multiwfn-based electronic analysis) are provided for the target compound, limiting mechanistic insights .
Data Table: Key Analogues from
| Compound | Substituents (R1, R2) | Yield (%) | Mp (°C) | [M+H]+ (Da) |
|---|---|---|---|---|
| 3a | Phenyl, Phenyl | 68 | 133–135 | 403.1 |
| 3b | 4-Chlorophenyl, Phenyl | 68 | 171–172 | 437.1 |
| 3c | p-Tolyl, Phenyl | 62 | 123–125 | 417.1 |
| 3d | 4-Fluorophenyl, Phenyl | 71 | 181–183 | 421.0 |
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
- Methodological Answer : The synthesis involves multi-step heterocyclic chemistry, including condensation of pyrazole and thiazole precursors. Key parameters include:
- Temperature control : 60–80°C for cyclization steps to avoid side reactions .
- Solvent selection : Ethanol or DMSO for solubility and reaction efficiency .
- Catalysts : Use of fly-ash:PTS (para-toluenesulfonic acid) for solvent-free microwave-assisted cyclization (e.g., thiazole ring formation) .
- Purity optimization : Recrystallization from ethanol/water mixtures (4:1 v/v) yields >75% purity .
Q. How are spectroscopic techniques employed to characterize this compound?
- Methodological Answer : Structural confirmation relies on:
- 1H/13C-NMR : Assigns proton environments (e.g., methyl groups at δ ~2.3 ppm, chromene carbonyl at δ ~170 ppm) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ or [M+Na]+ adducts) with high-resolution data (<5 ppm error) .
Q. What reaction mechanisms underpin the formation of its heterocyclic cores?
- Methodological Answer :
- Thiazole formation : Nucleophilic substitution between thiourea derivatives and α-halo ketones .
- Pyrazole cyclization : Hydrazine derivatives reacting with β-keto esters under acidic conditions .
- Chromene ring closure : Knoevenagel condensation followed by cyclization .
Advanced Research Questions
Q. How does structural modification of substituents (e.g., ethoxyphenyl, methyl groups) influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
| Substituent Modification | Observed Effect | Reference |
|---|---|---|
| Ethoxyphenyl → Chlorophenyl | Enhanced anticancer activity (IC50 ↓ 20–40%) | |
| Methyl group removal | Reduced metabolic stability (t1/2 ↓ 50%) |
- Rational Design : Computational docking (e.g., AutoDock Vina) identifies hydrophobic interactions with target proteins .
Q. What experimental protocols are used to evaluate its pharmacological potential?
- Methodological Answer :
- In vitro assays :
- Anticancer : NCI-60 cell line screening (melanoma/breast cancer selectivity reported for thiazole analogs) .
- Antimicrobial : Broth microdilution (MIC ≤ 8 µg/mL against S. aureus) .
- In vivo models : Xenograft mice studies (dose range: 10–50 mg/kg, oral bioavailability ~35%) .
Q. How can computational methods resolve contradictions in experimental data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes geometry to reconcile NMR/IR discrepancies .
- Molecular Dynamics (MD) : Simulates binding modes to explain variability in enzyme inhibition assays (e.g., flexibility of the ethoxyphenyl group) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
